molecular formula C18H22N2O4 B271948 2-(2-Methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)acetamide

2-(2-Methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)acetamide

Cat. No. B271948
M. Wt: 330.4 g/mol
InChI Key: YKNLQILMIPQWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)acetamide, also known as MBMP, is a chemical compound that has been widely used in scientific research. It is a member of the phenoxyacetamide family of compounds and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)acetamide involves the inhibition of GRK2 activity. GRK2 is a serine/threonine kinase that phosphorylates GPCRs, leading to their desensitization. This compound binds to the catalytic domain of GRK2 and inhibits its activity, leading to the prolonged activation of GPCRs.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt, which are involved in cell proliferation and survival. It has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-Methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)acetamide in lab experiments is its selectivity for GRK2. This allows researchers to study the role of GRK2 in various biological processes without affecting other kinases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the use of 2-(2-Methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)acetamide in scientific research. One direction is the development of more potent and selective inhibitors of GRK2. Another direction is the study of the role of GRK2 in various disease states, such as cancer and heart failure. Finally, the use of this compound in combination with other drugs or therapies could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis method of 2-(2-Methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)acetamide involves several steps. The first step is the protection of the amine group of 2-methoxybenzylamine with Boc anhydride to form Boc-protected 2-methoxybenzylamine. The second step is the coupling of Boc-protected 2-methoxybenzylamine with 2-(2-methoxyphenoxy)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) as coupling agents to form Boc-protected this compound. The final step is the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Scientific Research Applications

2-(2-Methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)acetamide has been widely used in scientific research as a tool to study the role of G protein-coupled receptor kinase 2 (GRK2) in various biological processes. GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling, which is involved in a wide range of physiological processes such as cardiovascular function, immune response, and neuronal signaling. This compound has been found to be a selective inhibitor of GRK2 and has been used to study the role of GRK2 in various biological processes.

properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

2-[2-methoxy-4-[[(2-methoxyphenyl)methylamino]methyl]phenoxy]acetamide

InChI

InChI=1S/C18H22N2O4/c1-22-15-6-4-3-5-14(15)11-20-10-13-7-8-16(17(9-13)23-2)24-12-18(19)21/h3-9,20H,10-12H2,1-2H3,(H2,19,21)

InChI Key

YKNLQILMIPQWKO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCC2=CC(=C(C=C2)OCC(=O)N)OC

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC(=C(C=C2)OCC(=O)N)OC

Origin of Product

United States

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